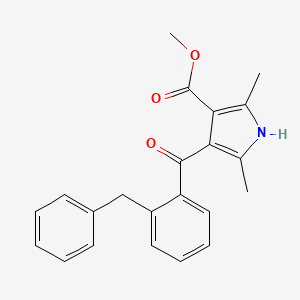
FPL 64176
概要
説明
科学的研究の応用
FPL 64176 is extensively used in scientific research due to its ability to modulate L-type calcium channels. Some of its applications include:
Chemistry: Used as a tool to study the properties and functions of L-type calcium channels.
Biology: Helps in understanding the role of calcium channels in various physiological processes, including muscle contraction and neurotransmitter release.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases and disorders related to calcium channel dysfunction.
Industry: Utilized in the development of new drugs targeting calcium channels
将来の方向性
作用機序
FPL 64176 exerts its effects by binding to L-type calcium channels and increasing the macroscopic inward current through these channels. It prolongs the opening of single calcium channels during depolarization and slows channel closing upon repolarization. This results in an increased influx of calcium ions, which enhances the contractility of smooth and cardiac muscle . The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel, and its action involves the modulation of voltage-dependent gating mechanisms .
生化学分析
Biochemical Properties
FPL 64176 plays a crucial role in biochemical reactions by activating L-type calcium channels. It interacts with these channels to increase macroscopic inward current and slow both activation and deactivation processes . This interaction is highly specific, as this compound does not significantly affect other types of calcium channels. The compound’s efficacy is demonstrated by its EC50 value of 16 nM . By modulating calcium influx, this compound influences various cellular processes, including muscle contraction and neurotransmitter release.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cardiac cells, it prolongs action potential duration and increases contractility . This is achieved by enhancing the opening of L-type calcium channels during depolarization and slowing their closing upon repolarization . In neuronal cells, this compound modulates calcium signaling pathways, which can influence neurotransmitter release and synaptic plasticity. Additionally, the compound has been shown to affect gene expression and cellular metabolism by altering intracellular calcium levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to L-type calcium channels, specifically the CaV1.2 subtype . This binding increases the macroscopic inward current through these channels and slows their activation and deactivation kinetics . The compound’s ability to enhance calcium influx without affecting gating currents suggests that it modifies the coupling between charge movement and channel opening . This unique mechanism of action makes this compound a valuable tool for studying calcium channel physiology and pharmacology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is photosensitive and should be protected from light to maintain its stability . Over extended periods, this compound can induce long-term changes in cellular function, such as prolonged action potential duration and increased contractility in cardiac cells . These effects are consistent with the compound’s role as a calcium channel activator and its ability to modulate intracellular calcium levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates L-type calcium channels and enhances calcium influx . At higher doses, this compound can induce adverse effects, such as dystonia and motor dysfunction in mice . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid toxicity and achieve desired outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling. By activating L-type calcium channels, the compound influences the flux of calcium ions across the cell membrane . This, in turn, affects various downstream metabolic processes, including muscle contraction, neurotransmitter release, and gene expression. The compound’s interaction with calcium channels also suggests potential involvement in pathways regulated by calcium-dependent enzymes and cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with L-type calcium channels . The compound’s localization and accumulation are influenced by the presence of these channels, which are abundant in excitable tissues such as cardiac and neuronal cells. This compound’s ability to modulate calcium influx further affects its distribution and transport within the cellular environment.
Subcellular Localization
This compound’s subcellular localization is closely tied to its target, the L-type calcium channels . These channels are predominantly found in the plasma membrane of excitable cells, where they play a critical role in calcium signaling. The compound’s interaction with these channels ensures its localization to specific cellular compartments, such as the sarcolemma in muscle cells and the plasma membrane in neurons. This targeted localization is essential for this compound’s function as a calcium channel activator.
準備方法
The synthesis of FPL 64176 involves the reaction of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid with benzyl chloride in the presence of a base to form the benzyl ester. This intermediate is then reacted with benzoyl chloride to yield the final product, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate . The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine, with the reactions being carried out at room temperature .
化学反応の分析
FPL 64176 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
類似化合物との比較
FPL 64176 is often compared with other calcium channel activators, such as Bay K 8644. While both compounds activate L-type calcium channels, this compound is significantly more potent, with an EC50 value of 16 nanomolar, compared to Bay K 8644 . Other similar compounds include:
Bay K 8644: A dihydropyridine calcium channel activator.
Nifedipine: A dihydropyridine calcium channel blocker.
Verapamil: A non-dihydropyridine calcium channel blocker.
This compound’s unique benzoylpyrrole structure and high potency make it a valuable tool in calcium channel research and drug development.
特性
IUPAC Name |
methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMWHKZANMNXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153064 | |
| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120934-96-5 | |
| Record name | Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120934-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fpl 64176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120934965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FPL-64176 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU89L306PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of FPL 64176?
A1: this compound primarily targets L-type voltage-gated calcium channels (LTCCs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with LTCCs and what are the downstream consequences?
A2: this compound binds to a distinct site on LTCCs, different from the dihydropyridine binding site. [, , ] This binding allosterically enhances calcium influx into cells by increasing channel open probability and prolonging open times. [, , , , , ] This ultimately leads to a variety of physiological responses, including increased smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release. [, , , , ]
Q3: How does the mechanism of action of this compound differ from that of dihydropyridine calcium channel activators like Bay K 8644?
A3: While both compounds activate LTCCs, they bind to distinct sites and exhibit different effects on channel kinetics. [, , , ] this compound slows both activation and inactivation of LTCCs, leading to a more sustained increase in intracellular calcium levels compared to Bay K 8644. [, , ] Additionally, this compound demonstrates higher efficacy in some systems. [, ]
Q4: Does this compound interact with ryanodine receptors (RyRs)?
A4: Research suggests that this compound can directly activate cardiac ryanodine receptors (RyR2), but not skeletal muscle RyRs (RyR1). [] This activation is thought to occur through increased calcium sensitivity of RyR2 inactivation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H21NO4 and its molecular weight is 351.4 g/mol. []
Q6: Is there any information available on the spectroscopic data for this compound?
A6: While the provided research does not delve into detailed spectroscopic analysis, the synthesis of tritium-labeled this compound has been described. [] This indicates the potential for utilizing radioligand binding assays and other techniques for studying the compound.
Q7: What is the pharmacological profile of this compound in vitro?
A7: In vitro studies demonstrate that this compound induces concentration-dependent contraction in various smooth muscle preparations, including rat tail artery and guinea pig ileum. [, ] It also enhances contractility in cardiac preparations, prolongs action potential duration, and increases LTCC current amplitude in isolated cells. [, , , ] Notably, its effects are antagonized by calcium channel blockers like nifedipine. [, , , ]
Q8: How does this compound behave in vivo?
A8: In vivo studies in dogs show that intravenous administration of this compound significantly increases cardiac contractile force and blood pressure. [] These effects are partially attenuated by nifedipine pretreatment. []
Q9: Has this compound been tested in any disease models?
A9: this compound has been used in various disease models:
- Emesis: Research indicates that this compound induces vomiting in least shrews, suggesting a potential role for LTCCs in emesis. [, ]
- Pain: In rats, intrathecal sildenafil shows antinociceptive effects that are attenuated by this compound, suggesting a possible involvement of LTCCs in pain modulation. []
Q10: How does the structure of this compound contribute to its activity?
A10: The benzoylpyrrole core structure of this compound is essential for its activity. [] Modifications to this core structure, as explored through structure-activity relationship studies, significantly impact its potency and efficacy. [] For instance, the 2-(phenylmethyl)benzoyl substituent is crucial for its potent calcium channel activating properties. []
Q11: Are there any known structure-activity relationship studies for this compound?
A11: The development of this compound involved QSAR studies to identify structural features responsible for its potent activity. The 2-(phenylmethyl)benzoyl substituent emerged as a key contributor to its efficacy. []
Q12: Does the chirality of this compound impact its activity?
A12: Unlike dihydropyridine calcium channel modulators like Bay K 8644, this compound is achiral and does not exhibit enantiomeric selectivity in its action. []
Q13: What is the impact of extracellular potassium concentration on this compound activity?
A13: The activity of this compound, particularly its ability to induce smooth muscle contraction, is influenced by extracellular potassium levels. [] This suggests a potential interplay between potassium channels and this compound-mediated effects.
Q14: Does this compound exhibit any voltage-dependent effects?
A14: Interestingly, this compound demonstrates some voltage-dependent effects. In particular, its ability to slow LTCC deactivation is more pronounced at more negative membrane potentials, while at very hyperpolarized potentials, deactivation becomes faster in the presence of this compound. [] This suggests complex interactions between the drug, channel gating, and membrane voltage.
Q15: What is known about the toxicity and safety profile of this compound?
A15: While the provided research papers primarily focus on the mechanistic and pharmacological characterization of this compound, some studies hint at potential toxicity. For instance, in cultured rat cortical cells, this compound prevented antiepileptic drug-induced apoptosis, highlighting the importance of maintaining calcium homeostasis for neuronal survival. []
Q16: What are the potential future research directions for this compound?
A16: Future research on this compound could focus on:
- Investigating subtype selectivity: Determining if this compound exhibits any selectivity for different LTCC subtypes (Cav1.2, Cav1.3, etc.) could be valuable for developing targeted therapies. [, ]
Q17: Could this compound be used as a tool to study LTCC function in different tissues and disease models?
A17: Yes, this compound's unique pharmacological profile makes it a valuable tool for dissecting the physiological and pathophysiological roles of LTCCs. Its ability to activate LTCCs through a distinct mechanism compared to dihydropyridines offers a unique perspective on channel function and regulation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)
![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)
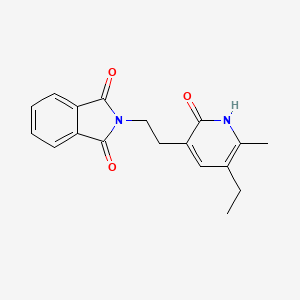
![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)

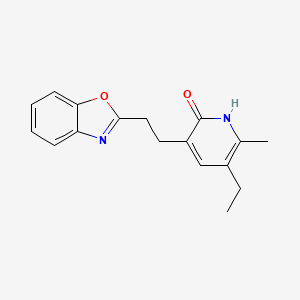
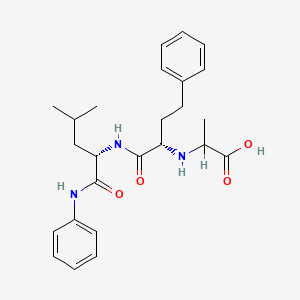

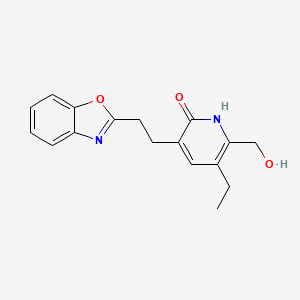
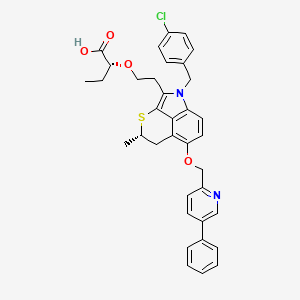
![2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B1673930.png)
![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)